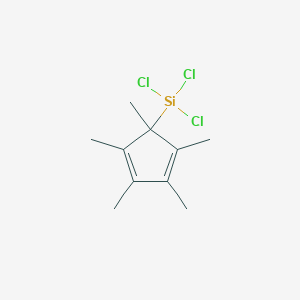
Silane, trichloro(1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silane, trichloro(1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl)- is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a silicon atom bonded to three chlorine atoms and a 1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Silane, trichloro(1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl)- typically involves the reaction of trichlorosilane with 1,2,3,4,5-pentamethyl-2,4-cyclopentadienyl lithium. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the hydrolysis of trichlorosilane. The reaction is usually conducted at low temperatures to control the reactivity of the intermediates and to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of Silane, trichloro(1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl)- can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification techniques, such as distillation and recrystallization, are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Silane, trichloro(1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as alkyl or aryl groups, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.
Reduction Reactions: Reduction of the compound can lead to the formation of silanes with different substituents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl or aryl halides, and the reactions are typically carried out in the presence of a base, such as sodium hydride or potassium tert-butoxide.
Oxidation Reactions: Oxidizing agents, such as hydrogen peroxide or potassium permanganate, are used under controlled conditions to achieve the desired oxidation state.
Reduction Reactions: Reducing agents, such as lithium aluminum hydride or sodium borohydride, are employed to reduce the compound.
Major Products Formed
Substitution Reactions: The major products are organosilicon compounds with different substituents on the silicon atom.
Oxidation Reactions: The major products include silanols and siloxanes.
Reduction Reactions: The major products are silanes with varying degrees of substitution.
科学的研究の応用
Silane, trichloro(1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl)- has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound is studied for its potential use in the modification of biomolecules and as a tool for probing biological systems.
Medicine: Research is ongoing to explore its potential as a drug delivery agent and in the development of novel therapeutic agents.
Industry: It is used in the production of advanced materials, such as silicones and polymers, and in the development of coatings and adhesives.
作用機序
The mechanism of action of Silane, trichloro(1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl)- involves the interaction of the silicon atom with various molecular targets. The compound can form stable complexes with transition metals, which can then participate in catalytic cycles. The presence of the 1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl group enhances the stability and reactivity of the compound, allowing it to engage in a variety of chemical transformations.
類似化合物との比較
Silane, trichloro(1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl)- can be compared with other similar compounds, such as:
Trimethyl(1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl)silane: This compound has three methyl groups instead of three chlorine atoms, which affects its reactivity and applications.
Trichlorosilane: Lacks the cyclopentadienyl group, making it less stable and less versatile in chemical reactions.
Pentamethylcyclopentadienyliridium (III) chloride, dimer: Contains a similar cyclopentadienyl group but is coordinated to iridium instead of silicon, leading to different chemical properties and applications.
The uniqueness of Silane, trichloro(1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl)- lies in its combination of a highly substituted cyclopentadienyl group with a reactive silicon center, making it a valuable compound for various scientific and industrial applications.
特性
CAS番号 |
84510-32-7 |
|---|---|
分子式 |
C10H15Cl3Si |
分子量 |
269.7 g/mol |
IUPAC名 |
trichloro-(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)silane |
InChI |
InChI=1S/C10H15Cl3Si/c1-6-7(2)9(4)10(5,8(6)3)14(11,12)13/h1-5H3 |
InChIキー |
MYFUDIACVPBJLA-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(C(=C1C)C)(C)[Si](Cl)(Cl)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



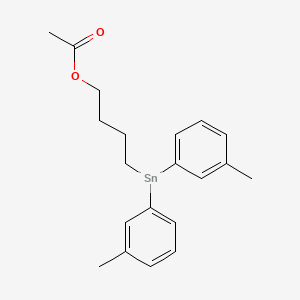
![4-[(Octyloxy)methylidene]cyclohex-1-ene](/img/structure/B14428239.png)

![N-(4-Ethylphenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide](/img/structure/B14428247.png)
![2,7-Naphthalenedisulfonic acid, 5-(benzoylamino)-3-[[2-(4-cyclohexylphenoxy)phenyl]azo]-4-hydroxy-, disodium salt](/img/structure/B14428261.png)

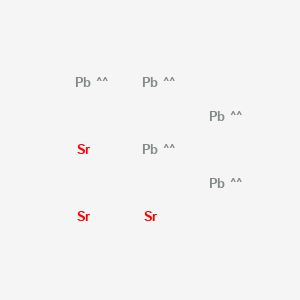
![3,6-Dimethylspiro[4.5]deca-2,6-dien-1-one](/img/structure/B14428275.png)
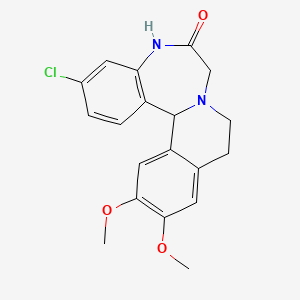
![(2S)-2-amino-3-[5-[[5-[(2S)-2-amino-2-carboxyethyl]-3-methylimidazol-4-yl]disulfanyl]-1-methylimidazol-4-yl]propanoic acid](/img/structure/B14428287.png)
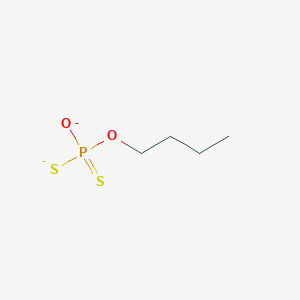

![5-Oxo-5-[(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)oxy]pentanoate](/img/structure/B14428297.png)
